molecular formula C25H24N4O2S2 B2873472 3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1115564-39-0

3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2873472
CAS No.: 1115564-39-0
M. Wt: 476.61
InChI Key: VJYNTCBXPMCQSI-UHFFFAOYSA-N
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Description

3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes an imidazole ring, a benzamide group, and a thiophene moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamide Group: This step may involve the reaction of the imidazole derivative with a benzoyl chloride or a similar reagent.

    Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The exact pathways involved will depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-((2-((3-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
  • 3-(2-((2-((3-ethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Uniqueness

The uniqueness of 3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 3-[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule that belongs to the class of imidazole derivatives. Imidazole and its derivatives have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O1S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{1}\text{S}

The biological activity of imidazole derivatives typically involves their interaction with various molecular targets. The mechanism of action for this compound may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may bind to receptors, altering their activity and leading to downstream effects on cell signaling.
  • Antimicrobial Activity : Similar compounds have shown the ability to disrupt bacterial cell walls or inhibit DNA synthesis, leading to cell death.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole compounds are effective against a range of bacteria, including Gram-positive and Gram-negative strains. The potential antimicrobial activity of the compound can be summarized as follows:

Microbial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaVariable

Anti-inflammatory Properties

Imidazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in various tissues.

Anticancer Potential

Recent studies have indicated that imidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve:

  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives against Staphylococcus aureus and found that certain modifications enhanced their antibacterial activity significantly .
  • Anti-inflammatory Activity :
    Research conducted by Sharma et al. demonstrated that imidazole derivatives could effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Activity :
    A review highlighted several studies where imidazole compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Properties

IUPAC Name

3-[2-[2-(3-ethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S2/c1-2-18-6-3-8-20(14-18)28-23(30)17-33-25-26-11-12-29(25)21-9-4-7-19(15-21)24(31)27-16-22-10-5-13-32-22/h3-15H,2,16-17H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYNTCBXPMCQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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